molecular formula C10H9N3O3 B11965836 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one CAS No. 58332-40-4

5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one

Cat. No.: B11965836
CAS No.: 58332-40-4
M. Wt: 219.20 g/mol
InChI Key: CIZYXFOTWNJIQM-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one (CAS 6402-09-1) is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.20 g/mol . This pyrazol-3-one derivative is a solid with a calculated melting point of 222°C . Pyrazole derivatives are a significant class of bioactive molecules in medicinal and agricultural chemistry research. Studies on closely related analogues have demonstrated that such compounds can exhibit promising inhibitory activity against mycobacterium tuberculosis, suggesting potential as a foundation for developing new anti-tuberculosis agents . Furthermore, computational studies on similar pyrazole structures indicate high light harvesting efficiency (LHE), pointing to their potential application as photosensitizers in dye-sensitized solar cells (DSSs) . The structural motif of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems for various research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

58332-40-4

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-methyl-2-(4-nitrophenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C10H9N3O3/c1-7-6-10(14)11-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3,(H,11,14)

InChI Key

CIZYXFOTWNJIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Standard Procedure

A mixture of 4-nitrophenylhydrazine (0.01 mol) and EAA (0.01 mol) in ethanol (30 mL) is refluxed for 3–8 hours. Ethanol is removed via distillation, and the residue is dissolved in chloroform, washed with water, and dried over anhydrous sodium sulfate. The crude product is purified via recrystallization from ethanol or column chromatography (dichloromethane/hexane, 7:3 v/v), yielding 68–82% of the target compound.

Table 1: Reaction Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)Purification Method
Ethanol78582Recrystallization
Methanol65675Column Chromatography
Dioxane100468Solvent Extraction

Mechanistic Insights

The reaction initiates with the nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of EAA, forming a hydrazone intermediate. Intramolecular cyclization then occurs, facilitated by the acidic α-hydrogen of the keto ester, resulting in pyrazolone ring formation. The electron-withdrawing nitro group on the phenyl ring stabilizes the intermediate, enhancing reaction efficiency.

Optimization Strategies

Solvent Effects

Polar protic solvents (e.g., ethanol, methanol) improve reaction rates due to their ability to stabilize charged intermediates. Non-polar solvents like dioxane reduce side reactions but require higher temperatures.

Catalytic Enhancements

  • Acidic Catalysts: p-Toluenesulfonic acid (pTSA, 10 mol%) reduces reaction time to 2–3 hours by accelerating cyclization.

  • Basic Catalysts: Calcium hydroxide (2 eq) facilitates acylation reactions in dioxane, enabling the synthesis of ester derivatives.

Temperature Control

Lower temperatures (5–25°C) minimize decomposition of the nitro group, while reflux conditions (78–100°C) are optimal for cyclocondensation.

Industrial-Scale Production

Continuous Flow Synthesis

A patented method employs continuous flow reactors to enhance reproducibility:

  • 4-Nitrophenylhydrazine and EAA are pumped into a heated reactor (80°C, residence time: 30 min).

  • The output is passed through a crystallization unit, achieving 90% purity without chromatography.

Waste Management

  • Ethanol is recovered via distillation (85% efficiency).

  • Nitro-containing byproducts are treated with reducing agents (e.g., Fe/HCl) to convert them into less toxic amines.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 6.02 (s, 1H, pyrazolone-H), 7.65–8.20 (m, 4H, Ar-H).

  • FT-IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

  • HPLC: >98% purity using a C18 column (acetonitrile/water, 70:30 v/v; retention time: 6.2 min).

  • TLC: Rf = 0.45 (silica gel, dichloromethane/hexane 7:3).

Challenges and Solutions

Nitro Group Instability

The nitro group undergoes partial reduction under prolonged heating, forming amino derivatives. This is mitigated by:

  • Using inert atmospheres (N₂ or Ar).

  • Adding radical scavengers (e.g., BHT).

Byproduct Formation

Side products like 3-methyl-1-phenylpyrazol-5-one (5–12%) are removed via fractional crystallization or silica gel chromatography.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 20–30 minutes, achieving 85% yield with comparable purity.

Green Chemistry Approaches

  • Solvent-Free Conditions: Ball milling 4-nitrophenylhydrazine and EAA with catalytic pTSA yields 78% product in 1 hour.

  • Biocatalysis: Lipase-mediated cyclocondensation in aqueous media (pH 7.0, 37°C) offers a low-energy alternative, though yields remain moderate (55%).

Comparative Analysis of Methods

Table 2: Advantages and Limitations

MethodYield (%)TimeScalabilityEnvironmental Impact
Ethanol Reflux825 hHighModerate (solvent use)
Microwave850.5 hModerateLow (energy-efficient)
Continuous Flow900.5 hHighLow (solvent recovery)
Solvent-Free Ball Milling781 hLowMinimal

Chemical Reactions Analysis

Knoevenagel Condensation

The active methylene group (C-4) undergoes base-catalyzed condensation with aldehydes to form α,β-unsaturated derivatives (Fig. 1B):

text
Pyrazolone + R-CHO → (Z)-4-(Arylidene)-pyrazolone
  • With 3,4-dimethoxybenzaldehyde, condensation occurs in ethanol using piperidine, yielding 85–90% of (Z)-4-(3,4-dimethoxybenzylidene) derivatives .

  • NMR confirmation: δ 8.55 ppm (s, 1H, CH=N), 2.38 ppm (s, 3H, CH3) .

Click Chemistry Functionalization

The nitro group facilitates alkyne-azide cycloaddition (CuAAC) for triazole ring formation (Fig. 1C):

text
Pyrazolone-Propargyl + Azide → Triazole-Linked Pyrazolone
  • Propargylation at the hydroxyl group followed by Cu(I)-catalyzed reaction with aryl azides achieves 80–90% yields .

  • Example product: 4-(2-((1-(4-chlorophenyl)-1H-triazol-4-yl)methoxy)benzylidene) derivative shows δ 7.87 ppm (m, 2H, Ar-H) in ¹H NMR .

Sulfonylation Reactions

The NH group reacts with sulfonyl chlorides under mild conditions:

text
Pyrazolone-NH + R-SO2Cl → Pyrazolone-SO2-R
  • Using 2-nitrobenzenesulfonyl chloride, sulfonylation occurs in dichloromethane with triethylamine, yielding 4-(2-hydroxyethyl)-1-sulfonyl derivatives.

Reactivity trends :

Sulfonylating AgentPositionYield
2-Nitrobenzenesulfonyl-ClN-175%

Nucleophilic Aromatic Substitution

The para-nitro group participates in ring functionalization under reducing conditions:

  • Catalytic hydrogenation (H2/Pd-C) converts the nitro group to NH2, enabling subsequent diazotization or acylation .

Characterization Data

Critical spectral signatures for reaction products:

Reaction TypeIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Knoevenagel Condensation1597 (C=N)8.55 (CH=N)158.0 (C=O)
Click Chemistry3380 (C-H triazole)5.83 (s, 2H, CH2)116.71 (triazole-C)
Sulfonylation1730 (C=O)2.43 (s, 3H, CH3)145.1 (Ph-NO2)

Comparative Reactivity

The compound’s reactivity differs from analogues due to its 4-nitro substituent:

Feature5-Methyl-1-(4-NO2-Ph)5-Methyl-1-Ph (Analog)
Knoevenagel RateFaster (EWG effect)Moderate
Sulfonylation Yield75%60%
CuAAC Efficiency90%70%

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, with a molecular weight of approximately 201.20 g/mol. Its structure features a pyrazole ring substituted with a methyl group and a nitrophenyl group, which contributes to its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for various derivatives, revealing their potential as antibiotic agents .
  • Anticancer Properties : The compound has also been evaluated for its anticancer effects. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives of pyrazole are noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which enhance the efficiency and yield of the desired compounds. Recent advancements in synthetic methodologies have streamlined the production of pyrazole derivatives while maintaining their biological activity .

Case Study 1: Antimicrobial Evaluation

A study published in 2022 evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers reported that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The nitrophenyl group plays a crucial role in these interactions by facilitating binding to target sites.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolone derivatives exhibit significant structural diversity due to variations in substituents at positions 1, 3, 4, and 3. Below is a comparison with structurally related compounds:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight
Target Compound 5-CH₃, 1-(4-NO₂-C₆H₄) Pyrazol-3-one, nitro group Not explicitly given -
4j () 3-CH₃, 4-(2-(4-NO₂-C₆H₄)hydrazono) Hydrazone, pyrazol-5-one C₁₀H₉N₅O₃ 247.21
7b () 5-CH₃, 1-(4-NO₂-C₆H₄), 3-(2,4-Cl₂-C₆H₃), 4-COOEt Ester, dichlorophenyl C₂₀H₁₅Cl₂N₃O₄ 432.25
Example 5.17 () 4-Br, 1,5-CH₃, 2-(4-Cl-C₆H₄) Bromo, chloro, dimethyl C₁₂H₁₁BrClN₂O 329.59
Compound 2-(4-NO₂-anilino)thiazole, 1,5-CH₃, 4-phenyl Thiazole, anilino C₂₁H₁₉N₅O₃S 421.47

Key Observations :

  • The target compound lacks the ester (7b), halogen (Example 5.17), or fused heterocycles () seen in analogs, simplifying its structure.
Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Notes Reference
Target Compound Not reported Likely influenced by nitro group -
4j () 207–209 High mp due to hydrazone crystallinity
7b () 114–116 Lower mp with flexible ester group
9a () 223–225 High mp from rigid phenylaminocarbonyl

Insights :

  • Bulky or rigid substituents (e.g., phenylaminocarbonyl in 9a) increase melting points, whereas esters (7b) reduce rigidity .

Biological Activity

5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 58332-40-4) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.19 g/mol
  • Structure : The compound features a pyrazolone core substituted with a methyl group and a nitrophenyl moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This inhibition was observed at concentrations as low as 10 µM, indicating potential use in treating inflammatory diseases .

Antioxidant Activity

This compound has been reported to exhibit antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The compound demonstrated an IC50 value of 25 µM in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Modulation of Signal Transduction : It affects NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving a placebo. The study concluded that this compound could serve as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Properties

In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls. This suggests its potential application in managing chronic inflammatory conditions .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 32 - 128 µg/mL against E. coli and S. aureus
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production at 10 µM
AntioxidantIC50 = 25 µM in DPPH assay

Q & A

Q. What are the common synthetic routes for 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one?

The compound is typically synthesized via condensation reactions. For example, starting with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, treatment with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields hydrazine intermediates. These intermediates react with hydrazonoyl chlorides to form 1,3,4-thiadiazole derivatives . Alternative routes involve refluxing precursors like 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one with p-nitrobenzohydrazide in glacial acetic acid under anhydrous conditions .

Q. What spectroscopic techniques are employed for characterizing this compound?

Characterization relies on a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR, and mass spectrometry (MS). For instance, 1H^1 \text{H} NMR peaks for the pyrazole ring protons typically appear in the δ 5.6–6.0 ppm range, while nitro groups (-NO2\text{-NO}_2) are confirmed via IR absorption near 1550 cm1^{-1} . Elemental analysis validates purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers, and structures are solved via programs like SHELXL (for refinement) and SHELXS (for direct methods). Visualization tools like ORTEP-3 generate anisotropic displacement ellipsoid diagrams . WinGX integrates these programs for end-to-end crystallographic analysis .

Advanced Research Questions

Q. How can contradictions in spectral data between synthesis batches be resolved?

Discrepancies in NMR or IR data may arise from conformational isomers or impurities. Cross-validation using 2D NMR (e.g., 1H ^1 \text{H}-13C^{13} \text{C} HSQC) and high-resolution mass spectrometry (HRMS) is critical. For example, in related pyrazol-3-one derivatives, 13C^{13} \text{C} NMR resolved ambiguities in carbonyl (δ163\delta \sim 163 ppm) and aromatic carbons (δ120140\delta 120–140 ppm) . Computational validation via Multiwfn for electron density maps can further clarify structural assignments .

Q. What computational methods aid in understanding electronic structure and reactivity?

Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer properties. Wavefunction analyzers like Multiwfn quantify electrostatic potential surfaces (EPS) and Fukui indices, revealing nucleophilic/electrophilic sites . For instance, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity in electrophilic substitutions .

Q. How do crystal packing effects influence the compound’s physicochemical properties?

SCXRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that impact solubility and stability. In a study of (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one, hydrogen bonds between hydroxyl and ketone groups formed a stabilizing network, reducing hygroscopicity . Hirshfeld surface analysis in CrystalExplorer quantifies these interactions .

Q. What strategies optimize antimicrobial activity in derivatives of this compound?

Structure-activity relationship (SAR) studies show that substituting the pyrazole ring with electron-deficient groups (e.g., nitro, chloro) enhances activity against Gram-negative bacteria. For example, 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups exhibited superior inhibition against E. coli and C. albicans compared to methyl-substituted analogs . Rational design via molecular docking (e.g., targeting bacterial dihydrofolate reductase) can guide further modifications .

Q. How can reaction pathways be validated for novel derivatives?

Mechanistic studies employ isotopic labeling (e.g., 15N^{15} \text{N}-hydrazine) to track intermediates. Kinetic profiling via 1H^1 \text{H} NMR monitors reaction progress, while in situ IR identifies transient species. For example, in the synthesis of triazole hybrids, time-resolved IR confirmed the formation of a nitrile intermediate (νC≡N2200\nu_{\text{C≡N}} \sim 2200 cm1^{-1}) .

Q. Notes

  • Methodological Focus : Emphasis on experimental design (e.g., reflux conditions , SCXRD workflows ), data validation (multi-technique spectroscopy ), and computational modeling .

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